molecular formula C16H22ClNO3 B3126429 tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate CAS No. 333954-83-9

tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate

Cat. No. B3126429
CAS RN: 333954-83-9
M. Wt: 311.8 g/mol
InChI Key: FLIHFLFEJNHHDE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate” is a chemical compound with the empirical formula C18H27ClN2O4 . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C)(C)OC(N(CC1)CCN1CC(O)COC(C=C2)=CC=C2Cl)=O . The InChI key for this compound is KBMFCCUHTQGEDB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 370.87 . It is a solid substance .

Scientific Research Applications

Synthesis and Intermediate Role

tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate is involved as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of crizotinib analogs, highlighting its importance in medicinal chemistry for drug development. The compound is synthesized through multi-step reactions starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating its role in complex synthetic pathways for generating target molecules with potential therapeutic applications D. Kong et al., 2016.

Structural Studies

The compound has also been a subject of structural analysis to understand its chemical and physical properties better. X-ray crystallography studies have been conducted to elucidate the crystal structure of related compounds, providing insights into their molecular configurations and potential interactions with biological targets. Such studies are fundamental in drug design, allowing researchers to optimize the molecular structure for better efficacy and selectivity C. Didierjean et al., 2004.

Synthetic Methodologies

Research has focused on developing efficient synthetic methods for compounds structurally similar to this compound. These methodologies aim to improve the yields, reduce reaction steps, and minimize the environmental impact of chemical syntheses. By optimizing reaction conditions and exploring novel synthetic routes, researchers can access a wider range of piperidine derivatives, which are valuable in various chemical and pharmaceutical applications Zhang Guan-you, 2010.

Safety and Hazards

“tert-Butyl 4-(4-chlorophenoxy)-piperidine-1-carboxylate” is classified as a combustible, acute toxic Cat.3/toxic compound or compound which causes chronic effects .

properties

IUPAC Name

tert-butyl 4-(4-chlorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIHFLFEJNHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of DIAD (11.4 mL; 55.0 mmol) in THF (15 mL) was added dropwise over 35 min to an ice-cold solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (10.06 g; 50.0 mmol), 4-chlorophenol (5.1 mL; 50.4 mmol) and triphenylphosphine (14.44 g; 55.1 mmol) in THF (40 mL). After 2.9 days at room temperature the solvent was removed on a rotary evaporator leaving a viscous liquid; hexanes was added then evaporated leaving a solid. Ether (25 mL), followed by hexanes (100 mL), was added and the solid was filtered and washed with hexanes. The filtrate was concentrated on a rotary evaporator leaving a golden, viscous liquid (19.6 g). The crude product was used as is. ESIMS 311.9/313.8 (25/10) [MH+], 296.9/298.8 (100/34) [MH+—C4H9+CH3CN], 255.9/257.8 (94/32) [MH+—C4H9], 212.0/214.0 (13/5) [MH+—C4H9—CO2].
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.06 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
14.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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